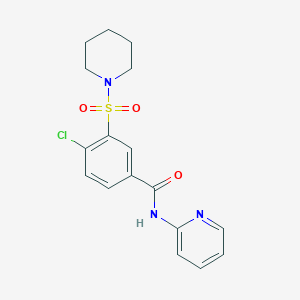![molecular formula C45H36N2O5 B11530262 2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate](/img/structure/B11530262.png)
2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate is a complex organic compound with a unique structure that includes a pyridoquinoline core and multiple phenyl groups
Preparation Methods
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyridoquinoline core, followed by the introduction of the phenyl groups and the nitrophenyl-oxoethyl moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecule .
Comparison with Similar Compounds
Similar compounds include other pyridoquinoline derivatives and phenyl-substituted organic molecules. Compared to these compounds, 2-(4-nitrophenyl)-2-oxoethyl 1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carboxylate is unique due to its specific combination of functional groups and its structural complexity.
Properties
Molecular Formula |
C45H36N2O5 |
|---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4,4,10,10-tetraphenyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carboxylate |
InChI |
InChI=1S/C45H36N2O5/c48-41(32-21-23-38(24-22-32)47(50)51)31-52-43(49)33-29-39-42-40(30-33)45(36-17-9-3-10-18-36,37-19-11-4-12-20-37)26-28-46(42)27-25-44(39,34-13-5-1-6-14-34)35-15-7-2-8-16-35/h1-24,29-30H,25-28,31H2 |
InChI Key |
PYMUZVXCNGNYND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(C3=C2C(=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C1(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide](/img/structure/B11530194.png)
![[(5E)-5-{3-ethoxy-4-[(phenylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11530199.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-cyclopentylbutanamide](/img/structure/B11530202.png)

![ethyl (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B11530218.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530220.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11530228.png)
![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile](/img/structure/B11530235.png)
![6-[(2E)-2-benzylidenehydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11530242.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11530244.png)
![6-methyl-N'-(1-methylpiperidin-4-ylidene)imidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B11530248.png)

![5-(4-Isopropylbenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11530279.png)
![N'-[(3-bromophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11530282.png)
